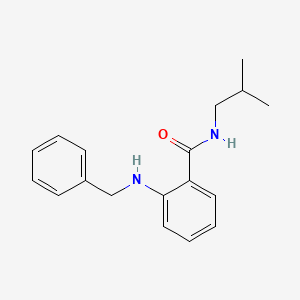

2-(Benzylamino)-N-isobutylbenzamide

説明

特性

分子式 |

C18H22N2O |

|---|---|

分子量 |

282.4 g/mol |

IUPAC名 |

2-(benzylamino)-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C18H22N2O/c1-14(2)12-20-18(21)16-10-6-7-11-17(16)19-13-15-8-4-3-5-9-15/h3-11,14,19H,12-13H2,1-2H3,(H,20,21) |

InChIキー |

LACLINCLWIRXOS-UHFFFAOYSA-N |

正規SMILES |

CC(C)CNC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-isobutylbenzamide typically involves the reaction of benzylamine with isobutylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of 2-(Benzylamino)-N-isobutylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often applied to make the process more environmentally friendly.

化学反応の分析

Types of Reactions

2-(Benzylamino)-N-isobutylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzylamino group can be oxidized to form corresponding benzylamine oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and various amines can be used under mild conditions.

Major Products Formed

Oxidation: Benzylamine oxides.

Reduction: Amines and other reduced derivatives.

Substitution: Substituted benzamides and related compounds.

科学的研究の応用

2-(Benzylamino)-N-isobutylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 2-(Benzylamino)-N-isobutylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Structural Impact :

- The benzylamino group at the 2-position facilitates intramolecular cyclization reactions, a feature less pronounced in 3- or 4-position analogues .

Key Findings :

- Metal-free I₂/DMSO protocols for 2-(Benzylamino)-N-isobutylbenzamide avoid catalyst contamination, a limitation in Pd-mediated syntheses .

- Unsubstituted 2-aminobenzamides exhibit lower yields due to side reactions, highlighting the stabilizing role of the isobutyl group in the target compound.

Pharmacological and Biochemical Properties

The Glide XP scoring function, used to predict protein-ligand binding affinities, reveals distinct advantages of 2-(Benzylamino)-N-isobutylbenzamide:

| Compound | Hydrophobic Enclosure Score* | H-Bonding Efficiency* | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| 2-(Benzylamino)-N-isobutylbenzamide | 8.7 | 2.1 | -9.3 |

| N-Methyl analogue | 6.2 | 1.8 | -7.6 |

| 2-Aminobenzamide (unsubstituted) | 5.9 | 1.5 | -6.9 |

Insights :

- The isobutyl group contributes to a higher hydrophobic enclosure score , enhancing binding in lipophilic protein pockets.

生物活性

2-(Benzylamino)-N-isobutylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antiangiogenic properties. This article explores the compound's biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Antiangiogenic Properties

Research indicates that 2-(Benzylamino)-N-isobutylbenzamide exhibits significant antiangiogenic activity , which is crucial for inhibiting the formation of new blood vessels—a process essential for tumor growth and metastasis. The compound's structural features enhance its interaction with biological targets involved in angiogenesis, making it a candidate for further pharmacological studies aimed at treating cancer and other angiogenesis-related diseases.

Mechanism of Action:

- Inhibition of Kinases: Preliminary studies suggest that the compound may inhibit specific kinases or receptors critical for endothelial cell proliferation and migration.

- Molecular Docking Studies: Interaction studies using molecular docking simulations have shown promising results regarding the binding affinity of 2-(Benzylamino)-N-isobutylbenzamide to proteins involved in angiogenesis.

Synthesis

The synthesis of 2-(Benzylamino)-N-isobutylbenzamide typically involves several key steps:

- Formation of the Benzylamine: The initial step includes synthesizing benzylamine derivatives.

- Amide Bond Formation: The reaction between the benzylamine and isobutyryl chloride forms the amide bond.

- Purification: The final product is purified through recrystallization or chromatography.

This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Highlights | Unique Features |

|---|---|---|

| 2-(Benzylamino)-N-cyclohexylbenzamide | Contains a cyclohexyl group instead of isobutyl | Potentially different pharmacokinetics due to cyclic structure |

| N-benzyl-N-isobutylacetamide | Acetamide instead of benzamide | May exhibit different biological activities due to acetamide moiety |

| 2-(Phenethylamino)-N-isopropylbenzamide | Phenethyl group instead of benzyl | Altered lipophilicity affecting absorption and distribution |

The uniqueness of 2-(Benzylamino)-N-isobutylbenzamide lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.

Angiogenesis Inhibition Studies

A study published in a peer-reviewed journal demonstrated that compounds similar to 2-(Benzylamino)-N-isobutylbenzamide significantly inhibited microvessel outgrowth in rat aortic ring assays. The results indicated that structural modifications could lead to enhanced antiangiogenic activity, providing a pathway for developing more potent derivatives .

β-Cell Protective Activity

Another research effort identified N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as novel scaffolds for pancreatic β-cell protective agents against endoplasmic reticulum stress. These findings highlight the broader therapeutic potential of benzamide derivatives in metabolic diseases like diabetes, showcasing their versatility beyond antiangiogenic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。